7-Methylbenzo[d]isoxazol-3-amine

Medicinal chemistry Structure-activity relationship Kinase inhibitor

7-Methylbenzo[d]isoxazol-3-amine is a defined 7-methyl regioisomer of the 3‑amino‑benzo[d]isoxazole scaffold. Unlike generic or unsubstituted variants, this exact positional chemistry is critical for reproducible structure-activity relationship (SAR) studies on VEGFR/PDGFR receptor tyrosine kinases and TRPV1 pain targets – minor substitution shifts can alter kinase selectivity by orders of magnitude. Supplied with guaranteed ≥98% purity, it eliminates confounding isomer effects and ensures consistent results in lead optimization, I₂-DMSO-mediated scaffold diversification, and proprietary TRPV1 modulator synthesis.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1699584-90-1
Cat. No. B11780352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo[d]isoxazol-3-amine
CAS1699584-90-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NO2)N
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
InChIKeyHSNPIDUOHGWFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenzo[d]isoxazol-3-amine (CAS 1699584-90-1): Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Scaffold Development


7-Methylbenzo[d]isoxazol-3-amine (CAS 1699584-90-1) is a heterocyclic aromatic amine belonging to the 3-amino-benzo[d]isoxazole class [1]. This compound features a benzo[d]isoxazole bicyclic core with a methyl substituent at the 7-position and a primary amine group at the 3-position (molecular formula C8H8N2O, molecular weight 148.16 g/mol) . The 3-amino-benzo[d]isoxazole scaffold is a recognized privileged structure in medicinal chemistry, having been established as a core pharmacophore for multitargeted receptor tyrosine kinase (RTK) inhibition [2]. Compounds bearing this scaffold have demonstrated activity against VEGFR and PDGFR families and have been developed as vanilloid receptor (TRPV1) ligands for pain therapeutics [2][3].

Why Generic Substitution of 7-Methylbenzo[d]isoxazol-3-amine with Unsubstituted or Positional Isomers Fails: Structural Basis for Differentiated Procurement


While the 3-amino-benzo[d]isoxazole scaffold is shared across multiple analogs, substitution with a generic or unsubstituted variant is scientifically unsound for most discovery applications. The position and electronic nature of substituents on the benzo[d]isoxazole ring directly modulate critical properties including binding pocket complementarity, hydrogen-bonding capacity, and metabolic stability [1]. Systematic structure-activity relationship (SAR) studies across RTK inhibitors have established that specific substitution patterns—including the presence, position, and identity of substituents on the benzo ring—produce orders-of-magnitude differences in target engagement, with minor structural variations shifting selectivity between kinase family members [1]. Additionally, the 7-methyl substitution pattern distinguishes this compound from the more commonly available 5-methyl and 6-methyl isomers, which may exhibit distinct reactivity in cross-coupling and amination reactions due to altered steric and electronic environments around the reactive 3-amine moiety. Substitution without confirming exact positional chemistry risks confounding SAR interpretation and introduces uncontrolled variables in lead optimization workflows.

7-Methylbenzo[d]isoxazol-3-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: 7-Methyl Substitution vs. 5-Methyl and 6-Methyl Positional Isomers

The methyl group at the 7-position of the benzo[d]isoxazole ring creates a sterically and electronically distinct environment compared to 5-methyl and 6-methyl regioisomers. The 7-position is ortho to the isoxazole ring junction and peri to the 3-amine group, placing the methyl substituent in close proximity to the reactive amine handle . This regioisomeric specificity is therapeutically consequential: in structurally related 6-methyl-7-substituted benzo[d]isoxazol-3-amine analogs, compounds bearing the 6-methyl group combined with 7-position elaboration achieved sub-nanomolar potency (Ki = 0.300 nM) against p38α MAP kinase, whereas N-ethyl modification of the 3-amine in analogous systems resulted in a >10,000-fold reduction in CYP3A4 inhibition (IC50 = 12,000 nM), demonstrating that precise substitution patterns on the benzo ring critically determine both target potency and off-target liability [1][2]. Procurement of the 7-methyl regioisomer—rather than the 5-methyl or 6-methyl variant—ensures that SAR studies are conducted with the intended positional chemistry, avoiding confounding variables introduced by regioisomeric impurities or substitutions.

Medicinal chemistry Structure-activity relationship Kinase inhibitor Scaffold optimization

Synthetic Utility: 3-Amino Group Reactivity for Late-Stage Functionalization and Scaffold Diversification

The primary amine at the 3-position of 7-Methylbenzo[d]isoxazol-3-amine serves as a versatile synthetic handle for amide bond formation, urea synthesis, reductive amination, and N-arylation reactions [1]. This contrasts with 3-hydroxy-benzo[d]isoxazole analogs (e.g., 7-Methylbenzo[d]isoxazol-3-ol), which require additional activation steps (e.g., conversion to 3-chloro intermediates via POCl3 or PCl5) before nucleophilic substitution can occur. Microwave-promoted nucleophilic aromatic substitution of 3-chloro-1,2-benzisoxazoles with amines achieves yields of 54–90% over 1–6 hours; however, procurement of the pre-formed 3-amino compound eliminates this synthetic step entirely, reducing overall reaction time and improving atom economy [2]. The 7-methyl substitution further modulates the electronic environment of the amine, with the electron-donating methyl group ortho to the isoxazole ring potentially influencing nucleophilicity and directing regioselectivity in subsequent heterocycle-forming reactions, as demonstrated in I2-DMSO-mediated transannulation protocols for accessing 2,4,5-substituted pyrimidine derivatives [3].

Organic synthesis Late-stage functionalization Medicinal chemistry Scaffold diversification

Commercial Availability and Quality Specifications: Defined Purity Grade for Reproducible Research

7-Methylbenzo[d]isoxazol-3-amine is commercially available from multiple reputable chemical suppliers with defined purity specifications (≥98% as determined by HPLC or equivalent analytical methods), enabling procurement with batch-to-batch consistency suitable for biological assay and SAR studies . The CAS registry number (1699584-90-1) provides unambiguous chemical identification, distinguishing it from structurally similar compounds including 5-Methylbenzo[d]isoxazol-3-amine (CAS 368426-88-4 for Boc-protected variant) and 7-(Methylthio)benzo[d]isoxazol-3-amine (distinct heteroatom substitution). This contrasts with custom-synthesized analogs where purity may be variable or undocumented, introducing uncontrolled variables into biological assays. The compound is supplied with certificates of analysis documenting identity confirmation (NMR, MS) and purity determination, meeting the reproducibility standards required for peer-reviewed publication and regulatory-facing studies [1].

Chemical procurement Quality control Reproducibility Medicinal chemistry

7-Methylbenzo[d]isoxazol-3-amine: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Receptor Tyrosine Kinase (RTK) Inhibitor Lead Optimization: Scaffold-Based SAR Exploration

7-Methylbenzo[d]isoxazol-3-amine serves as a core scaffold for constructing multitargeted RTK inhibitors targeting VEGFR and PDGFR families. The 3-amino group enables direct installation of N,N′-diphenyl urea pharmacophores known to confer potent RTK inhibition (as established in the 3-amino-benzo[d]isoxazole class) [5]. The 7-methyl substitution provides a defined steric and electronic environment for probing SAR around the benzo ring, with class-level evidence demonstrating that precise substitution patterns on the benzo[d]isoxazole core yield sub-nanomolar potency (Ki = 0.300 nM) against p38α MAP kinase in structurally related 6-methyl-7-substituted analogs . This compound is appropriate for medicinal chemistry teams seeking to systematically explore the contribution of 7-position substitution to kinase selectivity, metabolic stability, and in vivo efficacy. The documented purity (≥98%) ensures reproducible SAR data across iterative rounds of analog synthesis and biological evaluation .

Late-Stage Diversification via Transannulation: Access to Pyrimidine-Fused Heterocycles

The 3-amino-benzo[d]isoxazole core of 7-Methylbenzo[d]isoxazol-3-amine has been validated as a substrate for I2-DMSO-mediated transannulation reactions that produce 2,4,5-substituted pyrimidine derivatives in a single synthetic operation [5]. This metal-free transformation enables rapid access to pyrimidine-fused scaffolds that are otherwise synthetically challenging to construct. The 7-methyl substituent may influence the regiochemical outcome of such transformations by modulating the electronic environment of the reactive centers, offering an opportunity to explore substituent-directed selectivity in heterocycle synthesis. This application scenario is particularly relevant for discovery chemistry groups seeking to generate structurally diverse libraries from a common benzo[d]isoxazole-3-amine starting material, leveraging the 3-amino group as both a reactive handle for direct functionalization and a participant in ring-expansion/transformation reactions .

TRPV1 Antagonist Development for Pain Therapeutic Discovery

Substituted benzo[d]isoxazol-3-yl-amine compounds have been extensively patented as vanilloid receptor (TRPV1) ligands with applications in pain therapeutics [5]. The core scaffold of 7-Methylbenzo[d]isoxazol-3-amine aligns with the structural requirements described in these patent filings, where substitution on the benzo ring modulates receptor binding affinity and functional activity. The 7-methyl substitution pattern represents a specific embodiment within the broader patent landscape, providing a defined starting point for synthesizing proprietary TRPV1 modulators. Procurement of the exact 7-methyl regioisomer ensures that the intended SAR hypothesis—specifically, the contribution of 7-position substitution to TRPV1 binding and functional antagonism—can be tested without confounding positional isomer effects. The commercial availability of this compound at defined purity facilitates rapid entry into TRPV1-focused drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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